N-(3-acetamidophenyl)-2-(methylamino)acetamide hydrochloride
Overview
Description
“N-(3-acetamidophenyl)-2-(methylamino)acetamide hydrochloride” is a complex organic compound. It contains an acetamidophenyl group, which is a phenyl (benzene) ring with an acetamide (CH3CONH2) substituent. It also has a methylamino (NH-CH3) group and an acetamide group attached to the second carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the phenyl ring, acetamide, and methylamino groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the phenyl ring and the various functional groups. The acetamide groups might be involved in reactions with acids or bases, and the phenyl ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide groups might make it more soluble in polar solvents .Scientific Research Applications
Anticonvulsant Properties
A study on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides discussed the anticonvulsant activities of similar compounds. These activities were attributed to the stereochemical arrangements and hydrogen bonding within the molecules, suggesting potential applications in the development of anticonvulsant drugs (Camerman et al., 2005).
Environmental Impact and Metabolism
Research on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has shown how similar compounds are processed biologically, which is essential for understanding their environmental impact and potential toxicity (Coleman et al., 2000).
Antimalarial Activity
A synthesis and structure-activity relationship study of tebuquine and related compounds demonstrated antimalarial activity, highlighting the importance of such compounds in medicinal chemistry and the development of new antimalarial drugs (Werbel et al., 1986).
Chemical Synthesis and Characterization
Studies on the synthesis and characterization of related compounds have explored their chemical properties and potential applications as intermediates in the synthesis of biologically active agents. For example, water-soluble aminoaryloxy-methylamino cosubstituted polyphosphazenes have been investigated for their utility as polymeric carriers for biologically active agents (Gwon, 2001).
Agricultural Applications
The study on soil reception and activity of acetochlor and other herbicides as affected by wheat straw and irrigation sheds light on how similar chemical compounds behave in agricultural settings, influencing herbicide efficacy and environmental safety (Banks & Robinson, 1986).
Future Directions
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(methylamino)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c1-8(15)13-9-4-3-5-10(6-9)14-11(16)7-12-2;/h3-6,12H,7H2,1-2H3,(H,13,15)(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMFWUINOIRURH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-(methylamino)acetamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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